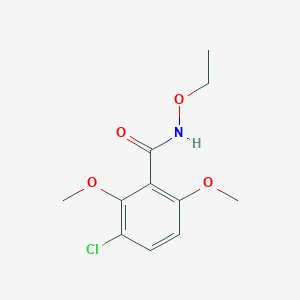![molecular formula C31H50N2 B14691669 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole CAS No. 32764-78-6](/img/structure/B14691669.png)
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole is a complex organic compound with a unique structure It is characterized by multiple methyl groups and a cyclopenta[5,6]naphtho[1,2-f]indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole involves multiple steps. The process typically starts with the preparation of the cyclopenta[5,6]naphtho[1,2-f]indazole core, followed by the introduction of the methyl groups and the 6-methylheptan-2-yl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction conditions would be essential to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of the compound, potentially leading to the formation of new derivatives.
Substitution: The methyl groups and the side chain can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3a,6,6,10a,12a-Pentamethyl-1-(6-methyl-2-heptanyl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole
- (1S)-1,6,6,10a,12a-pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol
Uniqueness
The uniqueness of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole lies in its specific arrangement of methyl groups and the cyclopenta[5,6]naphtho[1,2-f]indazole core. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32764-78-6 |
|---|---|
Formule moléculaire |
C31H50N2 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2,9,9,14,18-pentamethyl-17-(6-methylheptan-2-yl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(13),4(8),5-triene |
InChI |
InChI=1S/C31H50N2/c1-20(2)10-9-11-21(3)23-14-16-31(8)25-12-13-26-28(4,5)27-22(19-32-33-27)18-29(26,6)24(25)15-17-30(23,31)7/h19-21,23,26H,9-18H2,1-8H3,(H,32,33) |
Clé InChI |
SMQCZTCQVNAEAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CC5=C(C4(C)C)NN=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


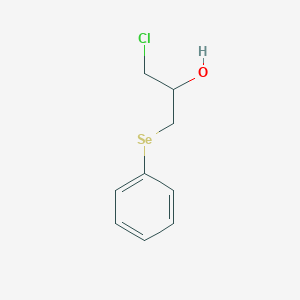
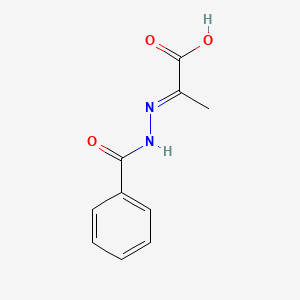
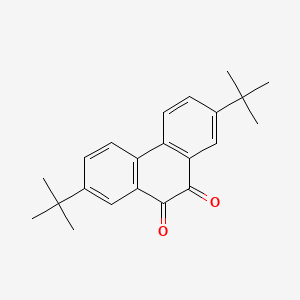

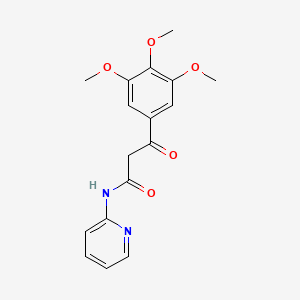
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
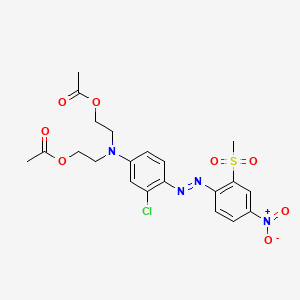

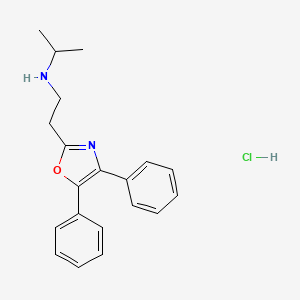
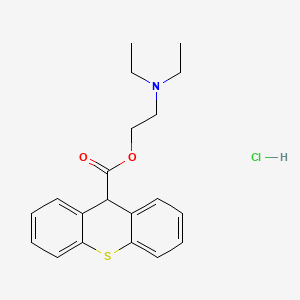
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
